molecular formula C15H20N2O5 B13975162 6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid

6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid

Cat. No.: B13975162
M. Wt: 308.33 g/mol
InChI Key: DUPUPZHKCVYSTF-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid is a complex organic compound that features a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated naphthyridine derivatives.

    Substitution: Deprotected amines.

Scientific Research Applications

6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the biological activity of naphthyridine derivatives.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed to reveal an active amine, which can then participate in various biochemical pathways. The naphthyridine core may interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Tert-butoxycarbonyl)-2-methoxy-1,6-naphthyridine-5-carboxylic acid: Similar structure but lacks the tetrahydro component.

    6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid: Similar structure but with a quinoline core instead of naphthyridine.

Uniqueness

6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid is unique due to its specific combination of functional groups and the naphthyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

2-methoxy-6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-5-carboxylic acid

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-7-10-9(12(17)13(18)19)5-6-11(16-10)21-4/h5-6,12H,7-8H2,1-4H3,(H,18,19)

InChI Key

DUPUPZHKCVYSTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=N2)OC

Origin of Product

United States

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